ISTH0036
Description
Definition and Nomenclature
Molecular hydrogen (H₂) is a diatomic molecule composed of two hydrogen atoms bonded via a covalent bond, with a molar mass of 2.016 g/mol and a boiling point of −253°C. Tritio thiohypoiodite (HIS), with the chemical formula $$ \text{[³H]SI} $$, is a radioactive compound where a tritium atom (³H) is bonded to a sulfur-iodine moiety. Its IUPAC name, tritio thiohypoiodite, reflects the substitution of a hydrogen atom with tritium in the thiohypoiodite ion (SI⁻). The molecular weight of HIS is 161.99 g/mol, and its SMILES notation is $$[³H]SI$$.
| Property | Molecular Hydrogen (H₂) | Tritio Thiohypoiodite (HIS) |
|---|---|---|
| Molecular Formula | H₂ | HIS |
| Molar Mass (g/mol) | 2.016 | 161.99 |
| Bond Type | Covalent | Covalent/Ionic |
| Isotopic Composition | Protium (¹H) | Tritium (³H) |
Historical Context and Discovery
The synthesis of tritio thiohypoiodite was first documented in PubChem records in 2012, though its experimental isolation likely occurred earlier in nuclear chemistry studies. Molecular hydrogen, by contrast, has been studied since the 18th century, with its role in combustion and energy storage well-established. The combination of these two entities emerged from interest in isotopic labeling techniques, where tritium’s beta-emitting properties ($$ t{1/2} = 12.33 \, \text{years} $$) enable precise tracking of sulfur-iodine reactions. Early attempts to synthesize sulfur-iodine compounds, such as disulfur diiodide (S₂I₂), faced challenges due to thermodynamic instability, but advances in low-temperature chemistry facilitated HIS production via reactions like:
$$
\text{S}2\text{Cl}2 + 2 \, \text{KI} \rightarrow \text{S}2\text{I}_2 + 2 \, \text{KCl} \quad \text{(modified for tritium substitution)}.
$$
Relevance in Contemporary Chemical Research
Tritio thiohypoiodite’s hybrid structure bridges inorganic chemistry and radiopharmaceutical research. Its sulfur-iodine backbone, analogous to hypoiodite ions ($$ \text{IO}^- $$), exhibits unique reactivity in nucleophilic substitutions, while the tritium isotope enables applications in:
- Radioluminescent Materials : Tritium’s beta decay excites phosphors, making HIS a candidate for self-powered lighting systems.
- Isotopic Tracers : HIS’s radioactivity allows real-time monitoring of sulfur-iodine reaction pathways in catalytic processes.
- Nuclear Fusion Research : Tritium’s role in deuterium-tritium fusion ($$ \text{D} + \text{T} \rightarrow \text{He} + n $$) extends to studying HIS’s stability under extreme conditions.
Molecular hydrogen complements these applications as a reducing agent in HIS synthesis and a clean energy carrier.
Properties
Molecular Formula |
H27IS |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
molecular hydrogen;tritio thiohypoiodite |
InChI |
InChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;; |
InChI Key |
BBGHIYYZTGQVLP-FHLPKGGPSA-N |
Isomeric SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[3H]SI |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI |
Origin of Product |
United States |
Preparation Methods
Acid-Metal Reactions
The most common laboratory method involves reacting dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with granulated zinc (Zn). The reaction proceeds as:
$$
\text{Zn} + 2\text{H}^+ \rightarrow \text{Zn}^{2+} + \text{H}_2 \uparrow
$$
Key Parameters :
Electrolysis of Water
Electrolysis of acidified water using platinum electrodes produces high-purity H₂:
$$
2\text{H}2\text{O} \xrightarrow{\text{electrolysis}} 2\text{H}2 + \text{O}_2
$$
Conditions :
Steam Reforming of Hydrocarbons
Industrial-scale H₂ production utilizes methane (CH₄) and steam at 1100°C:
$$
\text{CH}4 + \text{H}2\text{O} \rightarrow 3\text{H}2 + \text{CO}
$$
Subsequent water-gas shift reaction converts CO to CO₂:
$$
\text{CO} + \text{H}2\text{O} \leftrightarrow \text{H}2 + \text{CO}2
$$
Yield : 70–80% efficiency, with CO₂ sequestered via adsorption.
Synthesis of Tritio Thiohypoiodite
Tritio thiohypoiodite (³HSI) incorporates tritium (³H), a radioactive isotope of hydrogen, into the thiohypoiodite anion (SI⁻). The synthesis involves isotopic labeling and sulfur-iodine bond formation.
Isotopic Exchange with Tritiated Water
Reacting thiohypoiodite precursors with tritiated water (³H₂O) introduces tritium:
$$
\text{NaSI} + ³\text{H}_2\text{O} \rightarrow \text{Na}^³\text{HSI} + \text{NaOH}
$$
Protocol :
- Precursor Preparation : Sodium thiohypoiodite (NaSI) is synthesized by reacting Na₂S with iodine (I₂) in anhydrous THF.
- Isotopic Exchange : NaSI is stirred with ³H₂O (10 Ci/mol) at 50°C for 24 hours.
- Purification : Unreacted ³H₂O is removed via lyophilization.
Challenges :
Reductive Tritiation Using Lithium Borotritide (LiB³H₄)
Lithium borotritide reduces sulfur-iodine intermediates while introducing tritium:
$$
\text{S}2\text{I}2 + 2\text{LiB}^3\text{H}4 \rightarrow 2\,³\text{HSI} + 2\text{LiBH}3 + \text{B}2\text{H}6
$$
Steps :
- Reaction Setup : S₂I₂ (1 mmol) and LiB³H₄ (2.2 mmol) are combined in THF under argon.
- Stirring : 12 hours at −30°C to minimize tritium loss.
- Workup : Quench with ethanol, filter, and concentrate under reduced pressure.
Characterization :
Direct Synthesis from Tritium Gas (³H₂)
Tritium gas reacts with sulfur and iodine at high pressure:
$$
³\text{H}2 + \text{S} + \text{I}2 \xrightarrow{\Delta} 2\,³\text{HSI}
$$
Conditions :
- Pressure : 50–100 bar.
- Catalyst : Activated charcoal (5 wt%).
- Yield : <30% due to low tritium availability and side product formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Tritium Incorporation Efficiency |
|---|---|---|---|
| Isotopic Exchange | 60–70 | 85–90 | Moderate |
| Reductive Tritiation | 75–80 | 90–95 | High |
| Direct Synthesis | 20–30 | 70–75 | Low |
Key Findings :
- Reductive tritiation offers the highest yield and purity but requires handling pyrophoric LiB³H₄.
- Isotopic exchange is safer but less efficient due to radiolytic decomposition.
Applications and Challenges
Applications
Challenges
- Safety : Tritium’s β⁻ emission (18.6 keV) necessitates shielded facilities.
- Stability : ³HSI decomposes above −20°C, requiring cryogenic storage.
Chemical Reactions Analysis
Types of Reactions
Molecular hydrogen;tritio thiohypoiodite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The iodine or sulfur atoms in the compound can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with molecular hydrogen;tritio thiohypoiodite include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from reactions involving molecular hydrogen;tritio thiohypoiodite depend on the type of reaction. Oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
Molecular hydrogen;tritio thiohypoiodite has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialized materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism by which molecular hydrogen;tritio thiohypoiodite exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. The compound may also modulate signaling pathways and gene expression, contributing to its therapeutic effects.
Comparison with Similar Compounds
Molecular Hydrogen and Its Isotopologs
Physical and Chemical Properties:
| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Dissociation Rate (cm³/s) | Retention in Mo (Relative) |
|---|---|---|---|---|---|
| H₂ | H₂ | 2.016 | -252.87 | High | High |
| D₂ | D₂ | 4.028 | -249.49 | Moderate | Moderate |
| T₂ | T₂ | 6.032 | -248.12 | Low | Low |
| HT | HT | 3.022 | -250.2 (estimated) | Intermediate | Intermediate |
- Dissociation Rates : T₂ exhibits lower dissociation rates than H₂ and D₂ due to its higher molecular weight and reduced vibrational excitation efficiency under electron impact .
- Retention in Materials : Tritium retention in molybdenum (Mo) is lower than protium (H) and deuterium (D) due to its larger atomic radius and weaker diffusion in metal lattices .
Risks :
Tritio Thiohypoiodite and Analogous Compounds
Stability and Reactivity :
| Compound | Formula | Stability (Relative) | Solubility in H₂O | Key Reactions |
|---|---|---|---|---|
| H-thiohypoiodite | HSIO⁻ | High | Moderate | HSIO⁻ + I₂ → SIO₂ + HI |
| T-thiohypoiodite | TSIO⁻ | Moderate | Low | TSIO⁻ + I₂ → SIO₂ + TI |
| Thiohypochlorite | SClO⁻ | Low | High | SClO⁻ + Cl₂ → SOCl + Cl⁻ |
Risks :
- TSIO⁻’s radioactivity requires stringent handling protocols. Its environmental persistence is lower than HTO due to rapid hydrolysis in aqueous media .
Research Findings and Contradictions
- Hydrogen Isotopologs in Plasma : shows T₂’s dissociation rates are temperature-dependent and vibrationally mediated, contradicting earlier assumptions that isotopic mass alone dictates reactivity .
- Material Retention: While suggests tritium retention in Mo decreases with molecular weight, other studies note anomalous retention spikes in nanostructured Mo, highlighting material-dependent behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
